

1H and 13C NMR data for 7-**iodo-1H-indole**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *7-iodo-1H-indole*

Cat. No.: *B1600428*

[Get Quote](#)

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of **7-*iodo-1H-indole***

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-*iodo-1H-indole* is a pivotal heterocyclic compound, frequently employed as a versatile intermediate in the synthesis of complex pharmaceutical agents and biologically active molecules. Its utility stems from the strategic placement of the iodine atom on the indole scaffold, which allows for a variety of subsequent chemical modifications, such as cross-coupling reactions.^[1] The indole core itself is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.^{[1][2][3]}

Accurate structural elucidation is paramount for any synthetic intermediate, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose in solution-state chemistry. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of **7-*iodo-1H-indole***. As a Senior Application Scientist, this document moves beyond a simple recitation of data, delving into the rationale behind experimental choices and the logic of spectral interpretation to ensure both accuracy and reproducibility in your own laboratory settings.

Molecular Structure and Atom Numbering

A prerequisite for any NMR spectral assignment is a clear understanding of the molecule's structure and the standardized numbering of its atoms. The IUPAC numbering for the **7-*iodo-***

1H-indole scaffold is presented below. This convention will be used for all subsequent spectral assignments.

Caption: IUPAC numbering convention for the **7-iodo-1H-indole** scaffold.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is directly dependent on a robust experimental protocol. Each step, from sample preparation to the choice of instrument parameters, is critical for obtaining clean, interpretable spectra.

Step-by-Step Sample Preparation and Solvent Selection

- Analyte Weighing: Accurately weigh approximately 5-10 mg of **7-iodo-1H-indole**.
- Solvent Choice: The choice of deuterated solvent is a critical experimental parameter.
 - Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is often the preferred solvent for indole derivatives due to its excellent solvating power. The residual proton signal appears as a quintet around δ 2.50 ppm, and the carbon signal is a septet at δ 39.51 ppm, regions that typically do not overlap with analyte signals.[4][5] Crucially, the N-H proton exchange is slower in DMSO-d₆, resulting in a sharper, more easily identifiable N-H peak.
 - Chloroform-d (CDCl₃): While widely used, CDCl₃ can lead to broader N-H signals due to faster chemical exchange.[6] The residual proton signal is at δ 7.26 ppm, which may overlap with the aromatic signals of the analyte.[7]
- Sample Dissolution: Dissolve the weighed analyte in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) directly within a 5 mm NMR tube.
- Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard, setting the chemical shift for both ¹H and ¹³C to δ 0.00 ppm.[7][8]
- Homogenization: Cap the NMR tube and gently vortex or invert it several times to ensure the formation of a clear, homogeneous solution.

Instrumentation and Data Acquisition

- Spectrometer: Data should be acquired on a modern Fourier Transform NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.[9]
- ^1H NMR Acquisition: A standard single-pulse experiment is sufficient. Key parameters include a 30-degree pulse angle, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: A standard proton-decoupled experiment (e.g., zgpg30) is used. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans (several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.

^1H NMR Spectral Data Analysis

The ^1H NMR spectrum provides detailed information about the proton environment in the molecule. The chemical shift (δ) indicates the electronic environment, the integration gives the proton count, and the multiplicity (splitting pattern) reveals the number of neighboring protons.

While a definitive, published spectrum for the parent **7-iodo-1H-indole** is not readily available in the searched literature, data from the closely related **7-iodo-1H-indole-3-carbonitrile** in DMSO-d₆ provides an excellent and authoritative reference point.[9] The electronic effects of the 3-cyano group will slightly alter the chemical shifts, but the multiplicities and coupling patterns of the protons on the iodinated benzene ring (H-4, H-5, H-6) will be highly comparable.

Table 1: Representative ^1H NMR Data for a 7-Iodoindole Scaffold (Data derived from **7-iodo-1H-indole-3-carbonitrile** in DMSO-d₆ at 400.4 MHz)[9]

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (N-H)	~12.21	s (broad)	-
H-2	~8.30	s	-
H-4	~7.66	dd	J = 8.0, 1.0
H-5	~7.05	t	J = 7.7
H-6	~7.70	dd	J = 7.5, 0.9

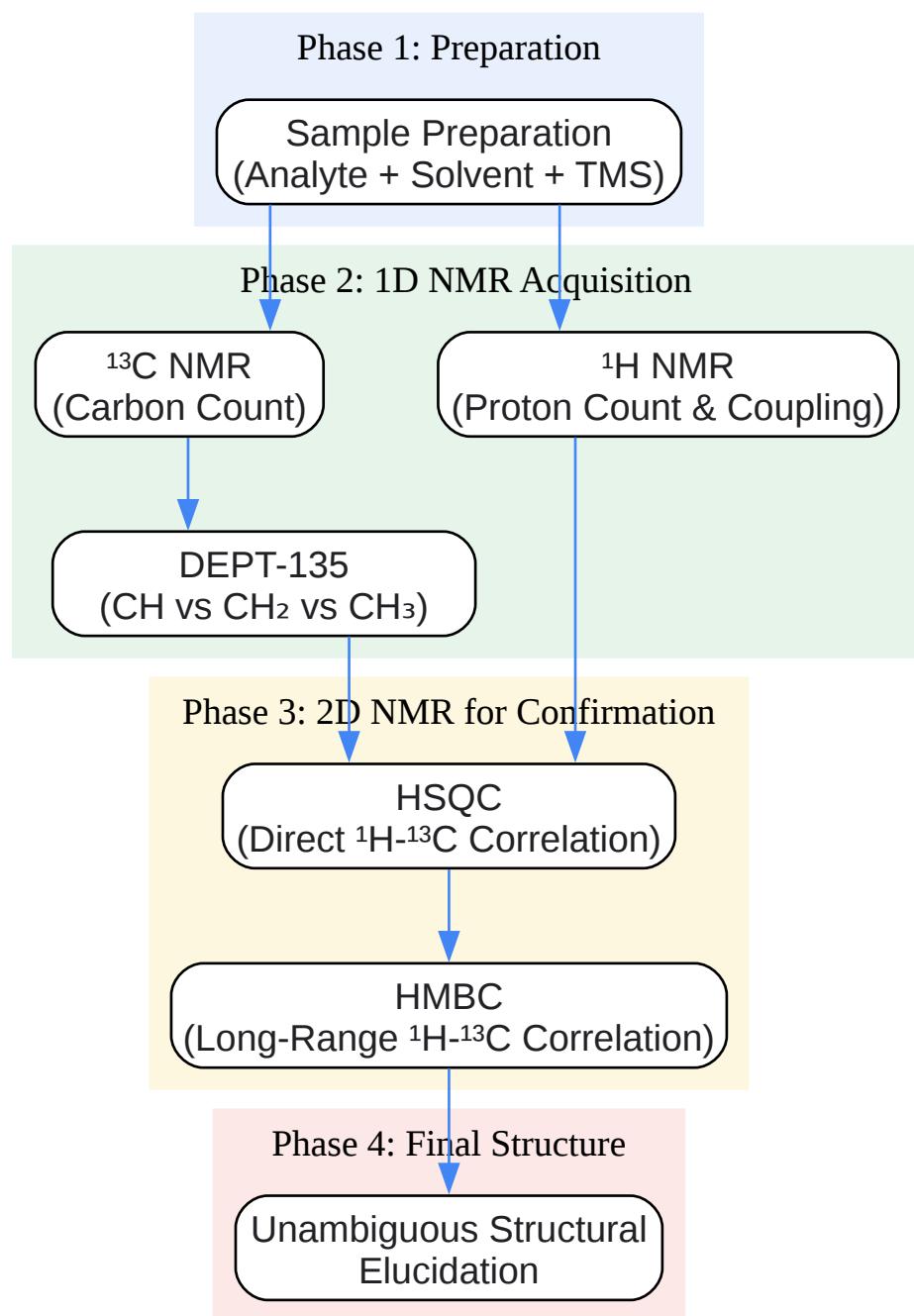
Interpretation of ^1H NMR Signals:

- H-1 (N-H): The indole N-H proton is characteristically found far downfield and appears as a broad singlet. Its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding.[6]
- H-2 & H-3: In the parent **7-iodo-1H-indole** (without the 3-cyano group), H-2 and H-3 would typically appear as doublets of doublets or triplets between δ 6.5 and 7.5 ppm, coupling to each other and to the N-H proton.
- H-5: This proton is flanked by H-4 and H-6. The nearly identical ortho-coupling constants to these neighbors result in its appearance as a clean triplet.
- H-4 and H-6: These protons appear as doublets of doublets (dd). Each is split by its ortho-neighbor (H-5) with a large coupling constant ($J \approx 7.5\text{-}8.0$ Hz) and by its meta-neighbor with a much smaller coupling constant ($J \approx 0.9\text{-}1.0$ Hz). This distinct pattern is key to their assignment. The iodine at C-7 deshields the adjacent H-6, causing it to resonate slightly further downfield than H-4.

^{13}C NMR Spectral Data Analysis

The ^{13}C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their electronic environment and hybridization.

Table 2: Representative ^{13}C NMR Data for a 7-Iodoindole Scaffold (Data derived from **7-iodo-1H-indole-3-carbonitrile** in DMSO-d_6 at 100.7 MHz)[9]


Carbon Assignment	Chemical Shift (δ , ppm)
C-2	~135.3
C-3	Not applicable
C-3a	~127.1
C-4	~132.5
C-5	~123.5
C-6	~118.5
C-7	~78.2
C-7a	~137.2

Interpretation of ^{13}C NMR Signals:

- Aromatic Carbons (C-4, C-5, C-6): These carbons appear in the typical aromatic region of δ 110-140 ppm.
- Pyrrole Ring Carbons (C-2, C-3): In the parent indole, these carbons also resonate in the aromatic region. C-2 is typically further downfield than C-3.
- Bridgehead Carbons (C-3a, C-7a): These are quaternary carbons that connect the two rings.
- C-7 (The Key Signal): The most striking feature of the spectrum is the chemical shift of C-7. This carbon, directly bonded to iodine, experiences a powerful shielding influence known as the "heavy atom effect." This causes its signal to appear significantly upfield, around δ 78.2 ppm, a region far removed from typical sp^2 aromatic carbons.^[9] This signal is a definitive diagnostic marker for the presence of iodine at the C-7 position.

Workflow for NMR-Based Structural Verification

To ensure trustworthy and self-validating results, a logical workflow should be followed. This involves progressing from simple 1D experiments to more complex 2D experiments for unambiguous assignments.

[Click to download full resolution via product page](#)

Caption: A validated workflow for the structural elucidation of organic molecules using NMR.

Conclusion

The ^1H and ^{13}C NMR spectra of **7-iodo-1H-indole** possess highly characteristic features that enable its unambiguous identification. In the ^1H spectrum, the coupling patterns of the aromatic

protons H-4, H-5, and H-6 provide clear structural information. The ^{13}C spectrum is distinguished by the significant upfield shift of the C-7 signal to approximately δ 78 ppm, a direct and reliable consequence of the heavy atom effect from the iodine substituent. These spectral data, when acquired using the robust protocols detailed in this guide, serve as a definitive fingerprint for **7-iodo-1H-indole**, empowering researchers in drug discovery and chemical synthesis with the confidence needed for quality control and reaction monitoring.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibogaine - Wikipedia [en.wikipedia.org]
- 3. Indole synthesis [organic-chemistry.org]
- 4. chem.washington.edu [chem.washington.edu]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. rsc.org [rsc.org]
- 8. bmse000097 Indole at BMRB [bmrbi.io]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [1H and ^{13}C NMR data for 7-iodo-1H-indole]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1600428#1h-and-13c-nmr-data-for-7-iodo-1h-indole\]](https://www.benchchem.com/product/b1600428#1h-and-13c-nmr-data-for-7-iodo-1h-indole)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com